molecular formula C12H13NO3 B3385977 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid CAS No. 685543-78-6

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid

Cat. No.: B3385977
CAS No.: 685543-78-6
M. Wt: 219.24 g/mol
InChI Key: LFWYJFPYELUEKZ-BQYQJAHWSA-N
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Description

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid is a substituted prop-2-enoic acid derivative featuring a benzyl(methyl)carbamoyl group at the β-position. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are characterized by their conjugated double bond and carboxylic acid functionality.

Properties

IUPAC Name

(E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWYJFPYELUEKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202565
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685543-78-6
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685543-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamoyl intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Research has indicated that derivatives of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid show promise as anticancer agents. A study demonstrated that certain analogs exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as chemotherapeutic agents . The mechanism is believed to involve the inhibition of specific metabolic pathways crucial for cancer cell survival.

2. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit enzymes related to cholesterol biosynthesis, such as HMG-CoA reductase. This inhibition could lead to therapeutic applications in treating hyperlipidemia and related cardiovascular conditions .

Agricultural Applications

1. Insecticides:
this compound has been explored for use in insecticidal formulations. Its efficacy against certain pest species positions it as a viable candidate for developing environmentally friendly pest control agents. Studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

2. Plant Growth Regulators:
Preliminary research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to environmental stressors. This application could enhance agricultural productivity and sustainability .

Case Studies

Study Application Findings

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid: Contains a benzyl(methyl)carbamoyl group, enhancing lipophilicity and steric hindrance. The α,β-unsaturated system may participate in Michael addition reactions.
  • (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid: Differs by the absence of a methyl group on the carbamoyl nitrogen.
  • 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid: Features a pyrazine ring and extended alkyl/aryl chains, enabling multi-site hydrogen bonding and enhanced biological targeting (e.g., as a reverse transcriptase inhibitor) .
  • (2Z)-2-(5-Phenyl-1H-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid: Incorporates a tetrazole (hydrogen-bond acceptor) and thiophene (π-π interactions), altering electronic properties and binding affinities .

Physicochemical Properties

Compound Key Substituents Predicted Solubility Acidity (pKa)*
This compound Benzyl(methyl)carbamoyl Moderate (DMSO) ~3.5–4.0
(Z)-3-(Benzylcarbamoyl)prop-2-enoic acid Benzylcarbamoyl Higher (aqueous) ~3.0–3.5
Pyrazine-2-carboxylic acid derivative Pyrazine, hydroxyalkylphenyl Low (lipophilic) ~2.8–3.2
Tetrazole-thiophene derivative Tetrazole, thiophene Moderate (DMF) ~2.5–3.0

Key Research Findings

  • Hydrogen-Bonding Patterns : Analogous carbamoyl-containing compounds exhibit intramolecular N–H···O hydrogen bonds, stabilizing planar conformations critical for crystal packing and ligand-receptor interactions .
  • Pharmacophore Models : Carbamoyl and α,β-unsaturated acid groups are recurrent pharmacophores in enzyme inhibitors, enabling dual hydrogen bonding and electrophilic reactivity .
  • Synthetic Challenges: Steric hindrance from benzyl/methyl groups in this compound may complicate purification compared to simpler analogs .

Biological Activity

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid is an organic compound with notable potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C12H13NO3
  • Molar Mass : 219.24 g/mol
  • Structure : The compound features a prop-2-enoic acid backbone with a benzyl(methyl)carbamoyl substituent, which contributes to its unique reactivity and biological properties.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness in inhibiting bacterial growth, indicating potential applications in treating infections.
  • Anticancer Activity : Investigations into the anticancer properties of this compound have shown promising results. It has been reported to induce apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of apoptotic pathways.
  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to cholesterol biosynthesis, which could have implications for treating hyperlipidemia.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, altering their activity. This interaction can lead to downstream effects on metabolic pathways.
  • Cellular Signaling Modulation : It may influence cellular signaling pathways by interacting with receptors or other molecular targets within the cell, affecting processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cholesterol biosynthesis enzymes

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. This finding suggests its potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Activity

In vitro experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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